![molecular formula C7H7BrF3NO2 B2650678 N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide CAS No. 1564662-01-6](/img/structure/B2650678.png)
N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide, commonly known as BTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BTA is a cyclopropane-containing compound that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied in detail.
Aplicaciones Científicas De Investigación
Trifluoroacetamide derivatives, including compounds like N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide, play a crucial role in various scientific research domains due to their unique chemical properties. These compounds are instrumental in synthetic chemistry for acylation reactions, offering a pathway to modify amine, hydroxyl, and thiol groups under mild conditions. The volatility of the resulting trifluoroacetamides simplifies chromatographic analysis by producing sharp peaks without the need for evaporation of excess reagents, which is particularly beneficial in trace analysis (Donike, 1973).
Applications in Antimicrobial Research
Compounds bearing the trifluoroacetamide moiety have been synthesized for potential use as antimicrobial agents. For instance, novel heterocyclic compounds incorporating sulfamoyl groups have shown promising antibacterial and antifungal activities. This research highlights the versatility of trifluoroacetamide derivatives in developing new antimicrobial solutions (Darwish et al., 2014).
Contribution to Antiplasmodial Research
In the quest for new treatments against malaria, N-(3-Trifluoroacetyl-indol-7-yl) acetamides have been prepared and evaluated for their antiplasmodial properties. Preliminary results indicate that certain derivatives exhibit significant activity against the Plasmodium falciparum 3D7 strain, offering insights into the development of novel antimalarial therapies (Mphahlele et al., 2017).
Role in Enzyme Inhibition Studies
Research involving cyclopropylcarboxylic acids and esters incorporating bromophenol moieties has demonstrated potent inhibition of carbonic anhydrase isoenzymes. These findings are significant for understanding enzyme function and developing inhibitors with potential therapeutic applications (Boztaş et al., 2015).
Advancements in Chemical Synthesis
Trifluoroacetamide derivatives facilitate chemoselective N-deprotection and are pivotal in synthesizing tert-butyl 2-amino carboxylates. This process illustrates the importance of such compounds in creating complex molecules, underscoring their value in synthetic organic chemistry (Albanese et al., 1997).
Propiedades
IUPAC Name |
N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF3NO2/c8-3-4(13)6(1-2-6)12-5(14)7(9,10)11/h1-3H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCDFOYZHPAMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)CBr)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

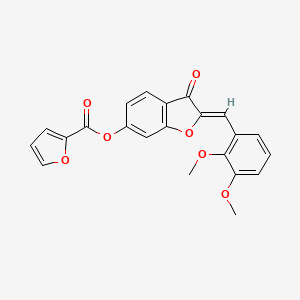
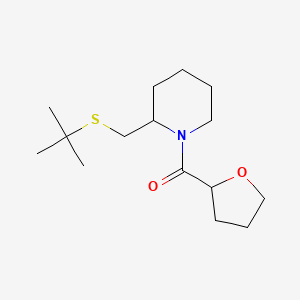
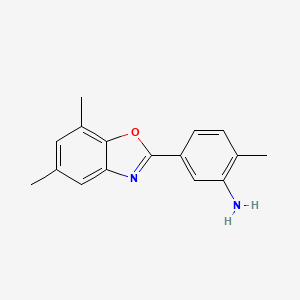
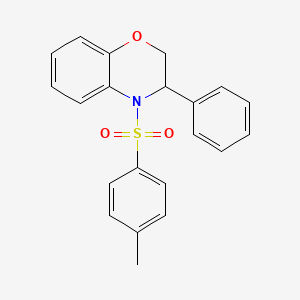

![3-[(2-fluorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2650604.png)
![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2650605.png)
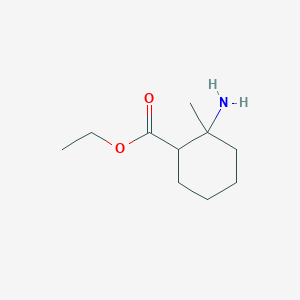
![2-Cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2650607.png)

![4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline](/img/structure/B2650610.png)
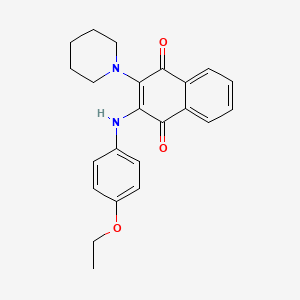
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2650616.png)
